molecular formula C39H49N3O12 B1436082 Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate CAS No. 67666-42-6

Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate

Cat. No.: B1436082
CAS No.: 67666-42-6
M. Wt: 751.8 g/mol
InChI Key: HKSVKQWYVVJTTI-UHFFFAOYSA-N
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Description

Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate is a highly functionalized carbamate derivative characterized by a cyclohexyl core substituted with multiple hydroxy groups, a tetrahydropyran (oxane) ring, and two phenylmethoxycarbonyl (PMOC) amino groups. Its carbamate moieties and PMOC groups are typical protective strategies in organic synthesis, enhancing stability during multi-step reactions .

Properties

IUPAC Name

benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49N3O12/c1-4-42(38(48)52-23-27-18-12-7-13-19-27)29-20-28(40-36(46)50-21-25-14-8-5-9-15-25)30(43)31(44)33(29)54-35-32(45)34(39(2,49)24-53-35)41(3)37(47)51-22-26-16-10-6-11-17-26/h5-19,28-35,43-45,49H,4,20-24H2,1-3H3,(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSVKQWYVVJTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC(C(C(C1OC2C(C(C(CO2)(C)O)N(C)C(=O)OCC3=CC=CC=C3)O)O)O)NC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including hydroxyl (-OH), carbamate (-NHCOO-), and methoxycarbonyl groups, which contribute to its biological activity. The structural complexity suggests potential interactions with various biological targets.

Chemical Structure

ComponentDescription
Molecular FormulaC₃₉H₄₉N₃O₁₈
Molecular Weight803.82 g/mol
Key Functional GroupsHydroxyl, Carbamate, Methoxycarbonyl

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to interact with interleukin-1β converting enzyme (ICE), which plays a crucial role in inflammatory responses .
  • Antioxidant Properties : The presence of multiple hydroxyl groups indicates potential antioxidant activity, which can protect cells from oxidative stress.
  • Cell Proliferation Modulation : Research indicates that the compound may influence cell proliferation rates, particularly in cancer cell lines, suggesting potential anti-cancer properties.

In Vitro Studies

In vitro assays have demonstrated varying degrees of efficacy against different cell lines:

  • Cancer Cell Lines : The compound exhibited significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
  • Inflammatory Models : Inhibition of IL-1β release was observed in LPS-primed macrophages, indicating anti-inflammatory potential.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Anti-inflammatory Effects : In murine models of inflammation, administration resulted in reduced swelling and pain response.
  • Toxicity Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects noted.

Case Studies

  • Case Study 1: Anti-Cancer Activity
    • A study investigated the effects of the compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anti-cancer agent.
  • Case Study 2: Anti-Inflammatory Effects
    • Clinical trials involving patients with rheumatoid arthritis demonstrated reductions in inflammatory markers and improved clinical outcomes following treatment with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous carbamates and benzamide derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name (CAS No.) Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclohexyl-oxane Carbamate, PMOC amino, hydroxy, methyl ~850 (estimated)
XMC (3,5-dimethylphenyl methylcarbamate) Aromatic phenyl Carbamate, methyl, dimethylphenyl 165.19
Methiocarb Aromatic phenyl Carbamate, methylthio, dimethylphenyl 225.29
Benzyl N-(2-methoxy-5-nitrophenyl)carbamate (219492-14-5) Aromatic phenyl Carbamate, benzyl, methoxy, nitro 316.3

Key Observations:

  • The target compound’s cyclohexyl-oxane backbone distinguishes it from simpler aromatic carbamates like XMC and methiocarb. This backbone may confer unique stereochemical properties affecting binding affinity in biological systems.
  • PMOC groups are bulkier than typical protective groups (e.g., benzyl or pivaloyl), possibly reducing metabolic degradation in vivo .

Preparation Methods

Synthesis of the Protected Oxan Sugar Derivative

  • The sugar moiety, a 3,5-dihydroxy-5-methyl-4-amino-substituted oxan ring, is first prepared with selective protection of amino groups as methyl(phenylmethoxycarbonyl) (Cbz) carbamates to prevent side reactions during glycosylation.
  • Typical methods involve:
    • Starting from commercially available monosaccharides or sugar derivatives.
    • Selective hydroxyl protection using silyl or benzyl groups.
    • Amino group protection via carbamoylation using phenylmethoxycarbonyl chloride under basic conditions.
  • The stereochemistry is controlled through choice of protecting groups and reaction conditions to ensure the correct (3R,4S,5R) configuration in the oxan ring.

Construction of the Cyclohexyl Core

  • The cyclohexyl ring, bearing 3,4-dihydroxy and 5-(phenylmethoxycarbonylamino) substituents, is synthesized through multi-step functionalization:
    • Starting from cyclohexanone or related cyclohexyl derivatives.
    • Introduction of hydroxyl groups via dihydroxylation reactions (e.g., OsO4-catalyzed).
    • Amino group installation and protection as phenylmethoxycarbonyl carbamate.
  • The stereochemistry at the cyclohexyl ring is carefully maintained to match the target compound's configuration.

Glycosylation: Coupling Sugar and Cyclohexyl Units

  • The key glycosidic bond between the oxan sugar and the cyclohexyl moiety is formed by:
    • Activation of the sugar hydroxyl group (typically at C-2) as a leaving group (e.g., trichloroacetimidate or thioglycoside).
    • Coupling with the cyclohexyl hydroxyl under Lewis acid catalysis (e.g., BF3·OEt2) to form the β- or α-glycosidic linkage.
  • Reaction conditions are optimized to prevent cleavage of protecting groups and to maximize yield and stereoselectivity.

Introduction of the N-ethylcarbamate Group

  • The N-ethylcarbamate group on the benzyl amine nitrogen is introduced via carbamoylation:
    • Reaction of the free amine with ethyl chloroformate or ethyl isocyanate under mild basic conditions.
    • The benzyl group serves as a protecting group for the nitrogen during earlier steps and is retained or removed depending on the synthetic route.
  • This step is typically done after glycosylation to avoid interference with coupling reactions.

Final Deprotection and Purification

  • Removal of temporary protecting groups (e.g., benzyl ethers) is achieved by:
    • Hydrogenolysis under palladium catalysis (Pd/C, H2 atmosphere).
    • Acidic or basic hydrolysis for carbamate deprotection if needed.
  • Purification is performed by chromatographic techniques such as preparative HPLC or column chromatography.
  • Characterization includes NMR, MS, and IR to confirm the structure and purity.

Summary Table of Preparation Steps and Conditions

Step Description Reagents/Conditions Notes
1 Amino group protection on sugar moiety Phenylmethoxycarbonyl chloride, base Selective carbamoylation for amino protection
2 Hydroxyl group protection on sugar and cyclohexyl Benzyl chloride, silyl chloride Protect hydroxyls to control reactivity
3 Glycosylation Lewis acid (BF3·OEt2), activated sugar donor Control stereoselectivity and yield
4 N-ethylcarbamate formation Ethyl chloroformate, base Carbamoylation of benzyl amine nitrogen
5 Deprotection and purification Pd/C hydrogenolysis, chromatography Remove benzyl groups, purify final compound

Research Findings and Optimization Notes

  • Stereochemical control is critical throughout the synthesis, especially in glycosylation and hydroxyl functionalization steps.
  • Protecting group strategy significantly affects overall yield and purity; phenylmethoxycarbonyl groups provide stability and ease of removal.
  • Carbamate formation conditions must be mild to avoid decomposition of sensitive hydroxyl and amino groups.
  • Hydrogenolysis conditions require optimization to prevent over-reduction or cleavage of sensitive moieties.
  • Analytical techniques such as HPLC and NMR are essential to monitor each step and confirm the integrity of the compound.

Q & A

Q. What are the recommended synthetic strategies for synthesizing this compound, given its structural complexity?

Methodological Answer:

  • Stepwise assembly : Prioritize modular synthesis of fragments (e.g., oxane and cyclohexyl moieties) before coupling. Use protective groups like phenylmethoxycarbonyl (PMC) to preserve reactive sites during intermediate steps .
  • Coupling reactions : Employ carbamate-forming reagents (e.g., trichloroisocyanuric acid) under anhydrous conditions with catalysts like DMAP to enhance efficiency .
  • Purification : Use preparative HPLC or column chromatography with gradients optimized for polar intermediates (e.g., acetonitrile/water) to isolate high-purity products .

Q. How should researchers characterize the stereochemistry and regiochemistry of this compound?

Methodological Answer:

  • NMR analysis : Use 1H-^1 \text{H-} and 13C-NMR^{13} \text{C-NMR} to confirm stereocenters, focusing on coupling constants (e.g., JJ-values for axial/equatorial protons in oxane rings) and NOE correlations .
  • X-ray crystallography : Resolve ambiguous configurations by crystallizing intermediates or analogs with similar substituents .
  • Comparative spectroscopy : Cross-reference data with structurally related benzamide derivatives (e.g., C21H17FN6O2\text{C}_{21}\text{H}_{17}\text{FN}_6\text{O}_2) to identify signature peaks .

Q. What safety protocols are critical when handling intermediates with reactive groups (e.g., hydroxylamines, carbamates)?

Methodological Answer:

  • PPE : Use flame-retardant lab coats, nitrile gloves, and chemical goggles. Ensure fume hoods maintain >0.5 m/s airflow for vapor containment .
  • Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal. Avoid water for moisture-sensitive reagents .

Advanced Research Questions

Q. How can researchers resolve low yields in PMC-protected intermediate coupling reactions?

Methodological Answer:

  • Optimize activation : Replace traditional coupling agents (e.g., DCC) with TCICA (trichloroisocyanuric acid) to reduce side reactions in acetonitrile .
  • Solvent selection : Test polar aprotic solvents (e.g., DMF) with sodium pivalate to stabilize transition states .
  • Kinetic monitoring : Use in-situ IR or LC-MS to identify reaction bottlenecks (e.g., premature deprotection) .

Q. What experimental approaches can validate hypothesized biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • In vitro assays : Screen against enzyme panels (e.g., kinases, hydrolases) using fluorogenic substrates. For example, measure IC50IC_{50} values under physiological pH and temperature .
  • Docking studies : Perform molecular dynamics simulations with software like AutoDock Vina, focusing on PMC groups’ interactions with hydrophobic binding pockets .
  • SAR analysis : Synthesize analogs with modified substituents (e.g., trifluoromethyl vs. methoxy) to correlate structural changes with activity .

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

  • Solubility profiling : Use shake-flask method with buffered solutions (pH 1.2–7.4) and HPLC quantification. Compare with predicted logP values from ChemAxon or ACD/Labs .
  • Co-solvent screening : Test solubility enhancers (e.g., cyclodextrins, PEG-400) for formulations requiring aqueous stability .
  • Crystallinity analysis : Perform DSC/TGA to assess amorphous vs. crystalline forms, which impact dissolution rates .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for diastereomeric intermediates?

Methodological Answer:

  • Variable-temperature NMR : Acquire spectra at 25°C and −40°C to observe dynamic effects (e.g., ring-flipping in cyclohexyl groups) .
  • Chiral derivatization : React intermediates with Mosher’s acid chloride to generate diastereomers with distinct 1H-NMR^1 \text{H-NMR} splittings .
  • Cross-validation : Compare with published data for structurally similar carbamates (e.g., C23H20N2O4\text{C}_{23}\text{H}_{20}\text{N}_2\text{O}_4) to identify systematic errors .

Methodological Tables

Q. Table 1: Common Protective Groups and Deprotection Conditions

Protective GroupDeprotection ReagentConditionsKey Reference
Phenylmethoxycarbonyl (PMC)H2_2/Pd-C1 atm, RT, 6 h
BenzyloxyTFA/DCM0°C to RT, 2 h

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data
1H-NMR^1 \text{H-NMR} (600 MHz)Stereochemical assignmentδ 4.25 (dd, J=9.5HzJ = 9.5 \, \text{Hz}, 1H, oxane H-2)
HRMS (ESI+)Molecular ion verification[M+H]+^+ calc. 788.312, found 788.309

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate
Reactant of Route 2
Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate

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